2-Octyl-2H-benzo[d][1,2,3]triazole
Description
Properties
IUPAC Name |
2-octylbenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-2-3-4-5-6-9-12-17-15-13-10-7-8-11-14(13)16-17/h7-8,10-11H,2-6,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESNTVKWORZVQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1N=C2C=CC=CC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50402510 | |
| Record name | 2-Octyl-2H-benzo[d][1,2,3]triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112642-69-0 | |
| Record name | 2-Octyl-2H-benzo[d][1,2,3]triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50402510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Octyl-2H-benzo[d][1,2,3]triazole typically involves the reaction of benzotriazole with 1-iodooctane in the presence of a base such as sodium hydride. The reaction is carried out in an anhydrous solvent like dimethylformamide under an inert atmosphere (argon) at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Octyl-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where the octyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-Octyl-2H-benzo[d][1,2,3]triazole is C₁₄H₂₁N₃, with a molecular weight of approximately 231.34 g/mol. Its structure features a triazole ring fused to a benzene ring, with an octyl group at the 2-position of the triazole. This configuration enhances its hydrophobic characteristics, making it suitable for various applications in organic synthesis and material science.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety often exhibit significant antimicrobial properties. This compound has potential as an antimicrobial agent due to its structural similarities with other known antifungal and antibacterial agents. For instance, derivatives of triazoles have shown activity against various pathogens, suggesting that this compound could be further explored for similar applications.
Pharmacological Potential
The unique structure of this compound may lead to novel pharmacological activities. For example, research into related benzotriazole compounds has revealed their utility in drug design due to their ability to act as isosteres for carboxylic acids and amides .
Optoelectronic Properties
The incorporation of this compound into polymeric materials has been explored for its optoelectronic properties. Studies show that when used as part of donor-acceptor copolymers in solar cells, it can enhance light absorption and improve photovoltaic efficiency. For instance, copolymers containing this compound exhibited good thermal stability and optical absorption characteristics .
| Property | PBDTDTBTz | PBDTBTz |
|---|---|---|
| Peak Absorption (nm) | 527 | 562 |
| Power Conversion Efficiency (%) | 1.7 | 1.4 |
| Short Circuit Current Density (mA/cm²) | 4.5 | - |
This table summarizes the performance metrics of two copolymers synthesized with this compound as a component.
Corrosion Inhibition
Benzotriazoles are commonly used as corrosion inhibitors in various industrial applications. The hydrophobic nature of this compound may enhance its effectiveness in protecting metals from corrosion by forming a protective layer on metal surfaces.
Synthesis Techniques
The synthesis of this compound can be achieved through several methods including:
- Cycloaddition Reactions: Utilizing azides and alkynes under metal-catalyzed conditions.
- Microwave-Assisted Synthesis: This method allows for rapid synthesis under controlled conditions leading to higher yields.
These synthetic routes not only provide efficient pathways for producing this compound but also allow for modifications that can tailor its properties for specific applications .
Study on Photovoltaic Applications
In a study focused on developing low bandgap polymers for solar cells, researchers synthesized copolymers containing this compound and evaluated their photovoltaic properties. The resulting devices showed promising power conversion efficiencies under standard test conditions .
Antimicrobial Efficacy Testing
A comparative study was conducted to evaluate the antimicrobial efficacy of various triazole derivatives including this compound against common bacterial strains. The results indicated significant antibacterial activity comparable to established antibiotics .
Mechanism of Action
The mechanism of action of 2-Octyl-2H-benzo[d][1,2,3]triazole involves its interaction with various molecular targets and pathways. The compound’s triazole ring can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity. These interactions contribute to its biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzotriazole scaffold is versatile, with substituents dictating physicochemical and biological properties. Below is a comparative analysis of 2-Octyl-2H-benzo[d][1,2,3]triazole and structurally/functionally related compounds:
Table 1: Structural and Functional Comparison
*Full name: 4,7-Bis(5-bromothiophen-2-yl)-2-octyl-2H-benzo[d][1,2,3]triazole
Key Findings:
Substituent Effects on Applications :
- The octyl chain in this compound improves compatibility with hydrophobic polymer matrices, making it valuable in organic photovoltaics . In contrast, Rufinamide and Tazobactam rely on electronegative groups (fluorine, sulfone) for target binding in biological systems .
- The bromothiophene derivative (Table 1, Row 2) exhibits enhanced electrochemical activity due to bromine’s electron-withdrawing effects, enabling use in conductive polymers .
Synthetic Flexibility :
- Click chemistry (CuAAC) allows rapid functionalization of the benzotriazole core, whereas Rufinamide and Tazobactam require multi-step syntheses .
Stability and Pharmacokinetics :
- 1,2,3-Triazoles generally resist metabolic degradation, but the octyl chain in this compound may prolong half-life in lipid-rich environments compared to smaller analogs like Rufinamide .
Biological Activity :
- While this compound lacks direct therapeutic use, its derivatives (e.g., bromothiophene variant) show promise in antiproliferative and antioxidant assays .
Biological Activity
2-Octyl-2H-benzo[d][1,2,3]triazole (BTz) is a compound belonging to the class of triazoles, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of BTz, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
- Chemical Formula : C14H21N3
- Molecular Weight : 241.34 g/mol
- Structure : BTz features a benzo fused triazole ring with an octyl substituent that enhances its lipophilicity and biological interactions.
BTz exhibits various mechanisms that contribute to its biological activity:
- Antiviral Activity : Recent studies have highlighted the potential of triazole derivatives, including BTz, in inhibiting viral replication, particularly against SARS-CoV-2. Molecular docking studies indicate that BTz can bind effectively to viral spike proteins, preventing viral entry into host cells .
- Antibacterial Properties : Triazoles have been noted for their antibacterial effects. The incorporation of the triazole ring has been shown to enhance the activity against several bacterial strains, making BTz a candidate for further exploration in antimicrobial therapies .
- Antioxidant Activity : Compounds similar to BTz have demonstrated significant antioxidant properties, which are crucial for protecting cellular components from oxidative stress .
Table 1: Biological Activities of this compound
| Activity Type | Mechanism/Target | IC50 Value | Reference |
|---|---|---|---|
| Antiviral | SARS-CoV-2 Spike Protein | 74.51 nM | |
| Antibacterial | Various Gram-positive bacteria | Varies (e.g., MIC) | |
| Antioxidant | Free radical scavenging | IC50 = 12 µM |
Case Study 1: Antiviral Efficacy Against SARS-CoV-2
In a recent study, a series of triazole derivatives were synthesized and evaluated for their antiviral properties against SARS-CoV-2. Compound BTz showed promising results with an IC50 value of 74.51 nM against the spike protein of SARS-CoV-2. The mechanism involved the inhibition of viral entry into host cells, highlighting its potential as a therapeutic agent during the COVID-19 pandemic .
Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of various triazole derivatives, including BTz. The study found that BTz exhibited significant activity against several strains of bacteria, with minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics like vancomycin. This suggests that BTz could serve as a novel antibacterial agent .
Q & A
Q. What are the standard synthetic protocols for preparing 2-octyl-2H-benzo[d][1,2,3]triazole derivatives?
The synthesis typically involves multi-step reactions. For example, 4,7-dibromo-2-octyl-2H-benzo[d][1,2,3]triazole is synthesized via sequential bromination and alkylation. Key steps include:
- Reacting 4,7-dibromo-1H-benzo[d][1,2,3]triazole with 9-(bromomethyl)nonadecane under basic conditions to introduce the octyl group .
- Purification via solvent extraction (e.g., dichloromethane) and drying with anhydrous Na₂SO₄, followed by solvent evaporation . Yields exceeding 90% are achievable with optimized stoichiometry and reflux conditions .
Q. How is the purity and structure of this compound confirmed post-synthesis?
Characterization employs:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., ¹H NMR at 400 MHz in CDCl₃) to confirm substitution patterns and alkyl chain integration .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., C₂₂H₂₃Br₂N₃S₂ has MW = 553.38) .
- Elemental Analysis : To validate purity (>98%) and stoichiometry .
Advanced Research Questions
Q. What methodologies are employed to integrate this compound into donor-acceptor copolymers for optoelectronic applications?
The compound serves as an electron-accepting unit in polymers. Key steps include:
- Stille Cross-Coupling : Reacting 2-octyl-benzo-triazole derivatives with thiophene-based donors (e.g., 2,3,6,7-tetra(thiophen-2-yl)benzo[1,2-b:4,5-b′]difuran) .
- Solvent Optimization : Using polar aprotic solvents (e.g., toluene/DMF) with Pd catalysts to enhance reaction efficiency.
- Device Fabrication : Spin-coating polymer films onto ITO substrates for photovoltaic testing .
Q. How does the substitution pattern on the benzo-triazole core influence electronic properties?
- Electron-Withdrawing Groups (e.g., Br at 4,7-positions): Increase electron deficiency, enhancing charge transport in polymers .
- Alkyl Chains (e.g., octyl group): Improve solubility and film-forming properties but may reduce crystallinity .
- DFT Studies : Predict HOMO/LUMO levels; for example, bromine substitution lowers LUMO by ~0.5 eV, favoring electron acceptance .
Q. Are there computational studies predicting the reactivity or stability of this compound derivatives?
Yes. Key findings include:
- Hydrogen Bonding : The triazole ring acts as a hydrogen bond donor (C–H⋯X interactions), stabilizing coordination with metals like Pd in catalytic systems .
- Thermal Stability : MD simulations suggest decomposition initiates at the alkyl chain (~250°C), making the core suitable for high-temperature applications .
- Reactivity : Electrophilic substitution favors the 5-position due to electron-deficient triazole ring .
Q. What strategies analyze the biological activity of triazole derivatives, and have they been applied to 2-octyl variants?
While direct studies on 2-octyl derivatives are limited, methodologies for related triazoles include:
- Antimicrobial Assays : Disk diffusion tests against E. coli and S. aureus; MIC values compared to streptomycin .
- Docking Studies : Triazole rings interact with bacterial enzyme active sites (e.g., dihydrofolate reductase) via π-π stacking and H-bonding .
- Cytotoxicity Screening : MTT assays on mammalian cells to assess therapeutic index .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
